molecular formula C14H24N2O3 B605587 ARN726

ARN726

Katalognummer: B605587
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: FNLUJRBWJBUJTC-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ARN726 is a potent inhibitor of NAAA (N-acylethanolamine acid amidase) with an IC50 value of 0.073 µM . NAAA is an enzyme involved in the hydrolysis of N-acylethanolamines (NAEs), which play essential roles in various physiological processes.

Wissenschaftliche Forschungsanwendungen

Viral Infections

ARN726 has shown promise in reducing the replication of SARS-CoV-2, the virus responsible for COVID-19. In studies using human lung cells and precision-cut lung slices (PCLS), this compound significantly decreased viral load and inflammation associated with infection. Specifically, treatment with this compound at a concentration of 30 µM resulted in a reduction of viral replication by approximately 4 Log10 in infected cells . This suggests that NAAA inhibitors like this compound could be repurposed as therapeutic agents against COVID-19 and potentially other coronaviruses.

Inflammatory Disorders

The anti-inflammatory properties of this compound have been demonstrated in various experimental models. For instance, in animal studies involving chronic pain models, administration of this compound led to a significant reduction in pro-inflammatory cytokine production from human macrophages . This positions this compound as a potential candidate for treating conditions characterized by excessive inflammation, such as arthritis and neuropathic pain.

Neurological Disorders

Research indicates that inhibition of NAAA may also have implications for neurological disorders. Elevated levels of PEA have been associated with neuroprotective effects, suggesting that this compound could be beneficial in conditions such as multiple sclerosis or Alzheimer's disease . The compound's ability to modulate lipid metabolism further supports its exploration in neurodegenerative diseases.

Case Studies

Study Objective Findings Implications
Study on SARS-CoV-2 ReplicationEvaluate this compound's effect on viral loadSignificant reduction in viral replication in lung cellsPotential antiviral therapy for COVID-19
Chronic Pain ModelAssess anti-inflammatory effectsDecreased pro-inflammatory cytokines in macrophagesPossible treatment for inflammatory pain conditions
Neurological Effects StudyInvestigate neuroprotective propertiesIncreased levels of PEA linked to reduced neuroinflammationImplications for neurodegenerative disease therapies

Wirkmechanismus

Target of Action

ARN726 primarily targets N-acylethanolamine acid amidase (NAAA) . NAAA is an intracellular cysteine hydrolase that terminates the biological actions of oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), two endogenous lipid-derived agonists .

Mode of Action

This compound interacts with NAAA by covalently binding to the enzyme’s catalytic cysteine, forming a thioester bond . This interaction inhibits the activity of NAAA, preventing it from terminating the actions of OEA and PEA .

Biochemical Pathways

The inhibition of NAAA by this compound affects the biochemical pathways involving OEA and PEA. These compounds are important regulators of energy balance, pain, and inflammation . By inhibiting NAAA, this compound increases the levels of OEA and PEA, enhancing their regulatory effects .

Pharmacokinetics

While this compound is potent and selective for NAAA, its reactive warhead lowers its metabolic stability, limiting its use as an oral drug

Result of Action

This compound has been shown to decrease alcohol self-administration in a dose-dependent manner . In a mouse model of carrageenan-induced lung inflammation, this compound decreased lung myeloperoxidase activity and pleural exudate TNF-α levels . It also reversed complete Freund’s adjuvant-induced decreases in PEA and OEA levels in inflamed paw tissue .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of alcohol and inflammation. For instance, this compound was found to decrease alcohol self-administration , and its anti-inflammatory effects were observed in a mouse model of lung inflammation . .

Biochemische Analyse

Biochemical Properties

ARN726 functions as a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA) by covalently binding to the enzyme’s catalytic cysteine. This interaction results in the formation of a thioester bond, effectively inhibiting the enzyme’s activity . N-acylethanolamine acid amidase is responsible for the hydrolysis of N-acylethanolamines, including palmitoylethanolamide and oleoylethanolamide, which are involved in various physiological processes such as inflammation and pain regulation . By inhibiting N-acylethanolamine acid amidase, this compound increases the levels of these bioactive lipids, thereby modulating their biological effects.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In human macrophages, this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines . Additionally, this compound has been found to decrease alcohol self-administration in animal models, suggesting its potential role in modulating reward-related behaviors . The compound also influences cell signaling pathways, particularly those involving peroxisome proliferator-activated receptor-α (PPAR-α), which is activated by the accumulation of palmitoylethanolamide and oleoylethanolamide .

Molecular Mechanism

The molecular mechanism of this compound involves its covalent binding to the catalytic cysteine of N-acylethanolamine acid amidase, forming a thioester bond that inhibits the enzyme’s activity . This inhibition leads to the accumulation of N-acylethanolamines, which subsequently activate peroxisome proliferator-activated receptor-α. Activation of this receptor results in the suppression of nuclear factor-kappa B (NF-κB) signaling, thereby reducing inflammation . Additionally, this compound’s inhibition of N-acylethanolamine acid amidase has been shown to decrease the motivation for alcohol consumption in animal models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against N-acylethanolamine acid amidase . Long-term studies have shown that this compound can sustain its anti-inflammatory effects in both in vitro and in vivo models . The compound’s metabolic stability is limited by the presence of its reactive β-lactam warhead, which may undergo degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits N-acylethanolamine acid amidase, leading to increased levels of palmitoylethanolamide and oleoylethanolamide and subsequent anti-inflammatory effects . Higher doses of this compound have been associated with a dose-dependent decrease in alcohol self-administration in animal models . Excessive doses may result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of N-acylethanolamines. By inhibiting N-acylethanolamine acid amidase, this compound prevents the hydrolysis of palmitoylethanolamide and oleoylethanolamide, leading to their accumulation and activation of peroxisome proliferator-activated receptor-α . This activation modulates various metabolic processes, including lipid metabolism and inflammation . The compound’s interaction with N-acylethanolamine acid amidase also affects metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as N-acylethanolamine acid amidase . This compound’s distribution within tissues is influenced by its binding to plasma proteins and its ability to penetrate the blood-brain barrier, enabling its effects on central nervous system functions .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes, where N-acylethanolamine acid amidase is predominantly active . This localization is crucial for the compound’s inhibitory effects on the enzyme, as it allows this compound to interact directly with its target. Additionally, this compound’s activity may be modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Vorbereitungsmethoden

Industrial Production Methods:: Information on large-scale industrial production methods for ARN726 is limited. Research and development efforts may be ongoing to optimize its synthesis for commercial purposes.

Analyse Chemischer Reaktionen

ARN726 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben ungenannt. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, würden von den jeweiligen Reaktionswegen abhängen.

Vergleich Mit ähnlichen Verbindungen

Während detaillierte Vergleiche rar sind, liegt die Einzigartigkeit von ARN726 in seiner spezifischen Hemmung von NAAA. Ähnliche Verbindungen können andere NAAA-Inhibitoren oder Moleküle umfassen, die auf verwandte Enzyme abzielen.

Biologische Aktivität

ARN726 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid signaling and inflammation. This compound has garnered attention for its therapeutic potential in various inflammatory conditions and pain management. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in vivo and in vitro, and potential applications based on recent research findings.

This compound operates primarily by covalently binding to the catalytic cysteine residue of NAAA, forming a stable thioester bond. This interaction inhibits the enzyme's activity, leading to increased levels of endogenous fatty acid ethanolamides (FAEs) such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are known to exert anti-inflammatory effects. The compound demonstrates high selectivity for NAAA, with IC50 values of 27 nM for human NAAA and 63 nM for rat NAAA .

In Vitro Studies

In vitro experiments have shown that this compound effectively inhibits NAAA activity in human embryonic kidney (HEK293) cells overexpressing the enzyme. The compound's ability to act as an activity-based probe allows researchers to study NAAA's physiological roles. This compound has been shown to enhance the levels of PEA and OEA in inflamed tissues, thereby contributing to its anti-inflammatory effects .

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various animal models. Notably, in mouse models of carrageenan-induced inflammation, systemic administration of this compound resulted in:

  • Reduction of Paw Volume : A dose-dependent decrease in paw swelling was observed, with maximal effects at doses around 30 mg/kg.
  • Decreased Myeloperoxidase Activity : This reduction indicates lower neutrophil infiltration and inflammation.
  • Lowered Heat Hyperalgesia : The compound effectively alleviated pain symptoms associated with inflammation .

Table 1: Summary of In Vivo Effects of this compound

ParameterEffect ObservedDose (mg/kg)
Paw Volume ReductionSignificant decrease10-30
Myeloperoxidase ActivityDecreased levels30
Heat HyperalgesiaAttenuation observed10-30

Pain Management

Studies have indicated that this compound may also play a role in managing pain. In models assessing hyperalgesia induced by inflammatory agents like IL-6, this compound administration resulted in reduced pain sensitivity, suggesting its potential utility in chronic pain conditions .

Case Studies

Recent research has explored the potential repurposing of this compound for treating COVID-19 due to its anti-inflammatory properties. The inhibition of NAAA may help modulate the immune response during viral infections, presenting a novel therapeutic avenue .

Eigenschaften

IUPAC Name

4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c17-13-12(10-15-13)16-14(18)19-9-5-4-8-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLUJRBWJBUJTC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCOC(=O)NC2CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCCOC(=O)N[C@H]2CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARN726
Reactant of Route 2
Reactant of Route 2
ARN726
Reactant of Route 3
ARN726
Reactant of Route 4
ARN726
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ARN726
Reactant of Route 6
ARN726
Customer
Q & A

Q1: What is the mechanism of action of ARN726, and what are its downstream effects?

A1: this compound (4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate) is a potent and selective inhibitor of NAAA. It acts by forming a covalent bond with the catalytic cysteine residue of NAAA. [, , ] This inhibition prevents the breakdown of fatty acid ethanolamides (FAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). [, ] Consequently, levels of PEA and OEA rise, leading to activation of peroxisome proliferator-activated receptor-α (PPAR-α). [, ] PPAR-α activation then exerts anti-inflammatory and antinociceptive effects. [, ]

Q2: Has this compound been investigated in any disease models?

A2: Yes, this compound has shown promising results in a rat model of arthritis induced by complete Freund's adjuvant (CFA). [] In this model, this compound successfully reduced paw inflammation, decreased pain, and restored PEA and OEA levels. [] These findings suggest that this compound could potentially be developed for treating inflammatory conditions like arthritis.

Q3: Does this compound affect NAAA activity in vivo?

A3: Yes, research confirms that this compound effectively reduces NAAA activity in vivo. [] This was demonstrated in a study where this compound administration in a rat model of arthritis led to a decrease in NAAA activity in the inflamed paw tissue. [] This inhibition of NAAA activity subsequently resulted in an increase in PEA and OEA levels, contributing to the observed anti-inflammatory effects. []

Q4: Are there any tools to study NAAA activity in vivo?

A4: Yes, a derivative of this compound called ARN14686 (undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl] carbamate) has been developed as an activity-based probe for NAAA. [, ] This probe can identify and label active NAAA in vivo and has been successfully utilized to confirm the presence of active NAAA in inflamed paw tissue in a rat model of arthritis. []

Q5: What makes this compound an attractive molecule for further drug development?

A5: this compound possesses several characteristics that make it attractive for further drug development:

  • Potent and Selective Inhibition: It effectively inhibits NAAA at low concentrations while showing minimal interaction with other enzymes like acid ceramidase. []
  • Systemic Activity: Unlike some earlier NAAA inhibitors, this compound demonstrates efficacy following systemic administration, broadening its potential therapeutic applications. []
  • Favorable Pharmacological Profile: In preclinical studies, this compound has exhibited a promising safety profile and favorable pharmacokinetic properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.